Superior Aqueous Solubility of Rucaparib Camsylate Over Free Base for Enhanced Oral Formulation Development
The camsylate salt form of rucaparib demonstrates a 17-fold increase in aqueous solubility compared to the free base. This improved solubility is a critical differentiator for the development of oral solid dosage forms, as it directly impacts dissolution and bioavailability [1].
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | 1.7 mg/mL at 37°C |
| Comparator Or Baseline | Rucaparib free base: 0.1 mg/mL at 20°C |
| Quantified Difference | 17-fold higher solubility for the camsylate salt |
| Conditions | Water solubility measured at 37°C for camsylate and 20°C for free base |
Why This Matters
This quantifiable solubility advantage enables the formulation of higher-strength tablets (200 mg, 250 mg, 300 mg) with consistent dissolution, which is essential for achieving the required 600 mg BID clinical dose.
- [1] Xia M, Jiang Y, Cheng Y, Dai W, Rong X, Zhu B, Mei X. Rucaparib cocrystal: Improved solubility and bioavailability over camsylate. Int J Pharm. 2023 Jan 25;631:122461. doi: 10.1016/j.ijpharm.2022.122461. View Source
